molecular formula C8H16INO3 B1463401 Carbamic acid, N-(2-iodoethyl)-N-methoxy-, 1,1-dimethylethyl ester CAS No. 1174537-77-9

Carbamic acid, N-(2-iodoethyl)-N-methoxy-, 1,1-dimethylethyl ester

Cat. No.: B1463401
CAS No.: 1174537-77-9
M. Wt: 301.12 g/mol
InChI Key: AIYCSEKHIQWNAZ-UHFFFAOYSA-N
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Description

Carbamic acid, N-(2-iodoethyl)-N-methoxy-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C7H14INO2. It is known for its unique structure, which includes an iodine atom attached to an ethyl group, a methoxy group, and a tert-butyl ester. This compound is used in various scientific research applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, N-(2-iodoethyl)-N-methoxy-, 1,1-dimethylethyl ester typically involves the reaction of 2-iodoethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-(2-iodoethyl)-N-methoxy-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or cyanides.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Substitution: Formation of new compounds with different functional groups replacing the iodine atom.

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols from the ester group.

Scientific Research Applications

Carbamic acid, N-(2-iodoethyl)-N-methoxy-, 1,1-dimethylethyl ester is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein modification.

    Medicine: As a precursor for the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, N-(2-iodoethyl)-N-methoxy-, 1,1-dimethylethyl ester involves its reactivity with nucleophiles and electrophiles. The iodine atom serves as a leaving group in substitution reactions, allowing the introduction of various functional groups. The ester group can undergo hydrolysis or reduction, leading to the formation of different products. The compound’s reactivity is influenced by the electronic and steric effects of the substituents.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, N-(2-iodoethyl)-N-methyl-, 1,1-dimethylethyl ester
  • tert-Butyl (2-iodoethyl)carbamate
  • 2-Methyl-2-propanyl (2-iodoethyl)carbamate

Uniqueness

Carbamic acid, N-(2-iodoethyl)-N-methoxy-, 1,1-dimethylethyl ester is unique due to the presence of the methoxy group, which can influence its reactivity and solubility. The combination of the iodine atom and the ester group provides versatility in chemical transformations, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

tert-butyl N-(2-iodoethyl)-N-methoxycarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16INO3/c1-8(2,3)13-7(11)10(12-4)6-5-9/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYCSEKHIQWNAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCI)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbamic acid, N-(2-iodoethyl)-N-methoxy-, 1,1-dimethylethyl ester
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Carbamic acid, N-(2-iodoethyl)-N-methoxy-, 1,1-dimethylethyl ester
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Carbamic acid, N-(2-iodoethyl)-N-methoxy-, 1,1-dimethylethyl ester
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Carbamic acid, N-(2-iodoethyl)-N-methoxy-, 1,1-dimethylethyl ester
Reactant of Route 5
Carbamic acid, N-(2-iodoethyl)-N-methoxy-, 1,1-dimethylethyl ester
Reactant of Route 6
Carbamic acid, N-(2-iodoethyl)-N-methoxy-, 1,1-dimethylethyl ester

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